molecular formula C19H21F3N4O2 B2515916 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1797708-07-6

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2515916
CAS RN: 1797708-07-6
M. Wt: 394.398
InChI Key: BAKRBSXOFOFJGB-UHFFFAOYSA-N
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Description

The compound "1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with similar structural motifs and potential anticancer properties. These compounds are designed to target specific pathways in cancer cells, aiming to inhibit their proliferation and induce apoptosis.

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the introduction of various functional groups to the phenyl rings and the urea moiety to enhance biological activity. In the first paper, the authors describe the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar structural framework to the compound . The synthesis process is not detailed in the abstract, but it is implied that the compounds were efficiently synthesized and later tested for their antiproliferative activity.

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea core. The specific substituents on the aryl rings and the urea nitrogen atoms can significantly influence the compound's biological activity. The compounds discussed in the papers feature substituents such as pyridinyl, pyrimidinyl, and trifluoromethyl groups, which are known to interact with biological targets . These structural elements are crucial for the compound's ability to bind to and inhibit specific enzymes or receptors within cancer cells.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by the electronic properties of the substituents on the aryl rings. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in various chemical reactions. While the abstracts do not provide detailed information on the chemical reactions these compounds undergo, it is likely that the compounds are designed to react with specific targets in cancer cells, such as kinases or other enzymes involved in cell signaling pathways .

Physical and Chemical Properties Analysis

Diaryl ureas generally exhibit properties that make them suitable for biological applications, such as moderate solubility and stability. The presence of groups like trifluoromethyl and pyridinyl can enhance the lipophilicity of the compound, potentially improving its ability to permeate cell membranes and reach intracellular targets . The physical and chemical properties of these compounds are crucial for their pharmacokinetic and pharmacodynamic profiles, which determine their efficacy and safety as potential anticancer agents.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-2-28-16-6-4-14(5-7-16)24-18(27)25-15-9-10-26(12-15)17-8-3-13(11-23-17)19(20,21)22/h3-8,11,15H,2,9-10,12H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKRBSXOFOFJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

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